molecular formula C12H10Cl2N2S2 B1462867 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride CAS No. 1331303-47-9

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride

Cat. No.: B1462867
CAS No.: 1331303-47-9
M. Wt: 317.3 g/mol
InChI Key: VFEIBLANELTHFM-UHFFFAOYSA-N
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Description

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride is a heterocyclic compound that features both thiazole and benzothiazole rings. These structures are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, methanol, ethanol, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride is unique due to its combined thiazole and benzothiazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for a broader range of applications and interactions compared to compounds with only one of these rings .

Biological Activity

The compound 2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H10ClN2S2.HCl
  • Molecular Weight : 317.26 g/mol
  • CAS Number : 857549-83-8

Antimicrobial Activity

Research indicates that thiazole and benzothiazole derivatives exhibit significant antimicrobial properties. A study published in MDPI assessed various thiazole derivatives, revealing that compounds similar to the target compound demonstrated effective antibacterial activity against strains such as Bacillus cereus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for effective compounds were reported to be as low as 0.23 mg/mL for certain derivatives .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (mg/mL)Target Organism
Compound 10.23Bacillus cereus
Compound 20.47Escherichia coli
Compound 30.11Candida albicans

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. A comparative study indicated that similar compounds exhibited MIC values against Candida albicans at concentrations significantly lower than traditional antifungal agents like ketoconazole . The interaction of these compounds with fungal cell membranes is hypothesized to disrupt cellular integrity.

Table 2: Antifungal Activity Comparison

CompoundMIC (mg/mL)Comparison DrugMIC (mg/mL)
Compound A0.11Ketoconazole0.29
Compound B0.17Bifonazole0.23

Antitumor Activity

The potential antitumor effects of benzothiazole derivatives have been documented in various studies. One notable study evaluated the cytotoxic effects of related compounds on cancer cell lines, demonstrating significant inhibition of cell proliferation with IC50 values ranging from 6.26 μM to 20.46 μM across different assays . The mechanism appears to involve DNA binding and disruption of cellular processes.

Case Study 1: Synthesis and Testing

A recent study synthesized a series of thiazole derivatives, including the target compound, and tested their biological activities against multiple bacterial strains. The results indicated that the introduction of chlorine substituents enhanced antibacterial efficacy, aligning with findings from previous research on halogenated thiazoles .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of benzothiazole compounds. It was found that modifications in the aromatic ring significantly influenced both antimicrobial and anticancer activities. Compounds with electron-withdrawing groups exhibited higher potency against bacterial strains compared to their electron-donating counterparts .

Properties

IUPAC Name

2-[[4-(chloromethyl)-1,3-thiazol-2-yl]methyl]-1,3-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2S2.ClH/c13-6-8-7-16-11(14-8)5-12-15-9-3-1-2-4-10(9)17-12;/h1-4,7H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEIBLANELTHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC3=NC(=CS3)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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